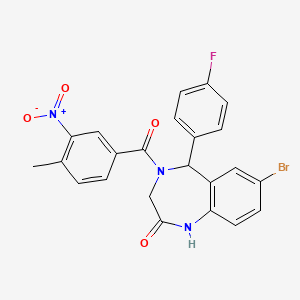

7-bromo-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

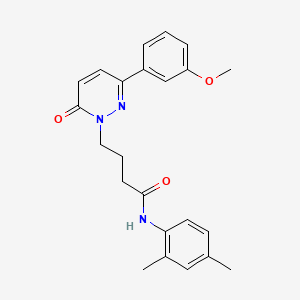

The compound "7-bromo-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one" is a derivative of the 1,4-benzodiazepine class, which is a prominent group of compounds with a wide range of pharmacological activities, including anxiolytic, anticonvulsant, hypnotic, and muscle relaxant properties. The structural modifications on the benzodiazepine core can lead to significant changes in biological activity and pharmacokinetics.

Synthesis Analysis

The synthesis of benzodiazepine derivatives often involves multi-step reactions that may include nucleophilic substitution, acylation, reduction, cyclization, and alkylation processes. For example, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid has been used as a precursor in a four-step sequence to create 1,4-benzodiazepin-2,3-diones with excellent yield and purity . Similarly, the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involved hydrolysis, substitution, condensation, bromination, and aromatic amidation . These methods highlight the complexity and versatility of synthetic approaches in the benzodiazepine class.

Molecular Structure Analysis

The molecular structure of benzodiazepines can be significantly altered by the introduction of different substituents, which can lead to changes in the conformation of the central molecular fragment and influence the assembly mode in the crystal. For instance, the treatment of a benzodiazepine with different tosylates resulted in products that crystallize in different molecular forms due to proton migration, as confirmed by X-ray crystallography . These structural changes can affect the pharmacological profile of the compounds.

Chemical Reactions Analysis

Benzodiazepines can undergo various chemical reactions, including hydrolysis and thermal rearrangement. For example, a benzodiazepine derivative underwent thermal rearrangement upon melting or brief heating in glacial acetic acid, leading to the formation of quinazolin-2-aldehyde . Additionally, the electrochemical reduction of benzodiazepines has been studied to understand the effect of substituents on the reduction of the nitro group, revealing different reduction mechanisms based on the structural changes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepines, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of halogen atoms, nitro groups, and alkyl or aryl substituents can affect these properties and, consequently, the pharmacokinetics of the drugs. For instance, the electron capture-gas chromatographic assay developed for the determination of a benzodiazepine and its metabolites in blood and urine demonstrated the importance of the substituents in the recovery and sensitivity of detection .

Applications De Recherche Scientifique

Benzodiazepine Synthesis and Applications

- Synthetic Aspects of Benzodiazepines: Benzodiazepines are pivotal in pharmaceuticals due to their diverse biological activities such as anticonvulsion, anti-anxiety, sedation, and hypnotics. Research on synthetic strategies of 1,4- and 1,5-benzodiazepines using o-phenylenediamine highlights the importance of these compounds in medicinal chemistry, proposing novel methods for their synthesis which could be relevant to the synthesis and application of the specified compound (Teli et al., 2023).

Pharmacological Properties and Toxicology

- Pharmacokinetics, Pharmacodynamics, and Toxicology of Benzodiazepines: A review on benzodiazepines, including their pharmacological profiles and toxicological considerations, could provide a foundation for understanding the potential applications and safety profiles of related compounds like the one (Nugteren-van Lonkhuyzen et al., 2015).

Environmental and Health Impacts

- Environmental Agents and Neurodegeneration: Exploring the impact of environmental agents on neurodevelopment could provide insights into the safety and regulatory considerations of benzodiazepine-related compounds, emphasizing the importance of understanding their potential for inducing apoptosis in the developing brain (Olney et al., 2000).

Propriétés

IUPAC Name |

7-bromo-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrFN3O4/c1-13-2-3-15(10-20(13)28(31)32)23(30)27-12-21(29)26-19-9-6-16(24)11-18(19)22(27)14-4-7-17(25)8-5-14/h2-11,22H,12H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVYDZWYXUWSJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrFN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B2527354.png)

![Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B2527358.png)

![N-[4-(4-Fluorophenyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2527359.png)

![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)

![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B2527367.png)